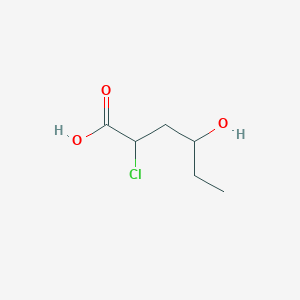
2-Chloro4-hydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-hydroxyhexanoic acid is an organic compound characterized by the presence of a chloro group and a hydroxy group attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-hydroxyhexanoic acid typically involves the chlorination of 4-hydroxyhexanoic acid. This can be achieved through the reaction of 4-hydroxyhexanoic acid with thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloro group at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of 2-chloro-4-hydroxyhexanoic acid may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 2-Chloro-4-hydroxyhexanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the chloro group can lead to the formation of 4-hydroxyhexanoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Formation of 2-chloro-4-oxohexanoic acid.
Reduction: Formation of 4-hydroxyhexanoic acid.
Substitution: Formation of various substituted hexanoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
4-Hydroxyhexanoic acid: Lacks the chloro group, resulting in different reactivity and applications.
2-Chlorohexanoic acid: Lacks the hydroxy group, affecting its solubility and biological activity.
2-Chloro-4-oxopentanoic acid: Similar structure but with a ketone group instead of a hydroxy group, leading to different chemical properties.
Uniqueness: 2-Chloro-4-hydroxyhexanoic acid is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological research.
Propiedades
Número CAS |
238070-07-0 |
|---|---|
Fórmula molecular |
C6H11ClO3 |
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
2-chloro-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11ClO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10) |
Clave InChI |
BRKNSOONGQHLKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C(=O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
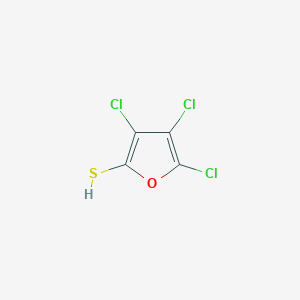
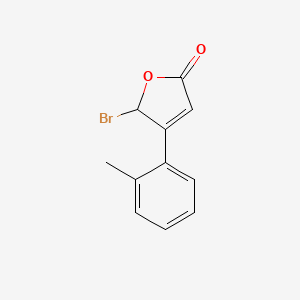



![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
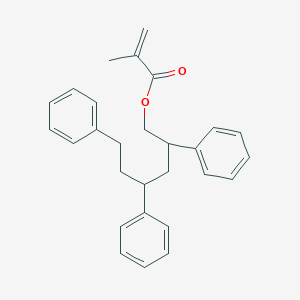
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
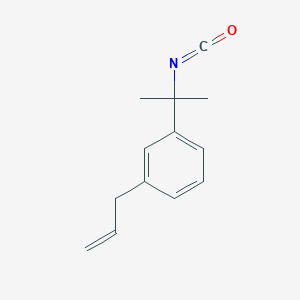
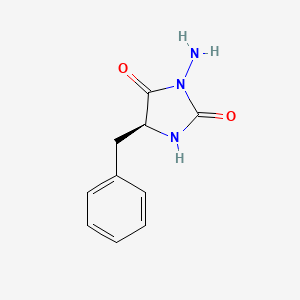
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
